13-Hpode

Inflammation Endothelial biology Atherogenesis

13-HpODE (13-hydroperoxyoctadecadienoic acid, CAS 23017-93-8) is a primary lipid hydroperoxide generated via the enzymatic (15-lipoxygenase) or non-enzymatic oxidation of linoleic acid. This compound is a racemic mixture of hydroperoxides and serves as the initial oxygenation product in the linoleic acid metabolic pathway.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
CAS No. 23017-93-8
Cat. No. B139384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hpode
CAS23017-93-8
Synonyms13-HPOD
13-HPODE
13-hydroperoxy-9,11-octadecadienoic acid
13-hydroperoxy-9,11-octadecadienoic acid, (Z,E)-isome
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)O)OO
InChIInChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+
InChIKeyJDSRHVWSAMTSSN-BSZOFBHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-HpODE (CAS 23017-93-8) Product Overview and Baseline Characteristics for Procurement Decisions


13-HpODE (13-hydroperoxyoctadecadienoic acid, CAS 23017-93-8) is a primary lipid hydroperoxide generated via the enzymatic (15-lipoxygenase) or non-enzymatic oxidation of linoleic acid [1]. This compound is a racemic mixture of hydroperoxides and serves as the initial oxygenation product in the linoleic acid metabolic pathway [2]. As a member of the oxylipin family, 13-HpODE functions as a key signaling intermediate and a biomarker for lipid peroxidation, but its inherent instability and pro-oxidant nature distinguish it from its more stable, reduced metabolite, 13-HODE [3].

Why 13-HpODE Cannot Be Substituted with 13-HODE or Other Linoleic Acid Metabolites in Experimental Systems


The selection between 13-HpODE and its primary alternative, the reduced metabolite 13-HODE, is critical due to their opposing functional outcomes in key biological assays. Despite sharing a common linoleic acid precursor, 13-HpODE acts as a pro-oxidant and direct inducer of NAD(P)H oxidase activity, whereas 13-HODE lacks this activity entirely [1]. Furthermore, 13-HpODE uniquely triggers endothelial barrier disruption and apoptosis, a property not shared by 13-HODE [2]. These divergent mechanisms mean that substituting 13-HODE for 13-HpODE will produce qualitatively different, and often opposite, experimental results, particularly in studies of oxidative stress, inflammation, and vascular biology.

Quantitative Differentiation of 13-HpODE from 13-HODE, 9-HPODE, and 15-HPETE in Key Biological Assays


13-HpODE Induces ICAM-1 Expression in Endothelial Cells with a Different Profile than 13-HODE

In a direct head-to-head comparison, 13-HpODE induced ICAM-1 expression in a concentration-dependent manner up to 75 µM in human umbilical vein endothelial cells (HUVECs). Surprisingly, its reduced metabolite 13-HODE proved to be an even better inducer of ICAM-1, and importantly, while pretreatment with 13-HpODE inhibited subsequent cytokine-induced ICAM-1 expression, pretreatment with 13-HODE showed no such inhibitory effect [1].

Inflammation Endothelial biology Atherogenesis

13-HpODE, but Not 13-HODE, Induces Endothelial Barrier Disruption and Apoptosis

In a direct comparison using bovine mammary endothelial cells (BMECs), exposure to 13-HPODE significantly reduced endothelial barrier integrity and increased apoptosis. This effect was not observed with 13-HODE. Co-exposure to an antioxidant prevented the adverse effects of 13-HPODE, confirming its mechanism is dependent on its pro-oxidant hydroperoxide group [1].

Vascular biology Apoptosis Endothelial integrity

13-HPODE and 9-HPODE Increase Superoxide Production and Cytotoxicity in Smooth Muscle Cells, Unlike Their Reduced Metabolites

In a direct comparative study, both 13-HPODE and 9-HPODE (10-30 µM) increased superoxide (O2•−) production and induced cytotoxicity in vascular smooth muscle cells (SMCs). The 13-HPODE-induced increase in O2•− was blocked by antisense oligonucleotides against p22phox, confirming activation of NAD(P)H oxidase. Crucially, the corresponding reduction products, 13-HODE and 9-HODE, neither increased O2•− production nor induced cytotoxicity at the same concentrations [1].

Oxidative stress Smooth muscle biology Atherosclerosis

13-HPODE and 15-HPETE Exhibit Differential Growth Inhibition Kinetics in K-562 Leukemia Cells

In a cross-study comparison, 13-(S)-HPODE and 15-(S)-HPETE, both hydroperoxy metabolites, rapidly inhibited the growth of K-562 chronic myelogenous leukemia cells. The IC50 values were 15 µM and 10 µM, respectively, by 3 hours of exposure. In contrast, the hydroxy metabolite 13-(S)-HODE showed no significant growth inhibition up to 160 µM, while 15-(S)-HETE achieved 50% inhibition only at 40 µM and after 6 hours [1].

Oncology Lipid signaling Cytotoxicity

13-HPODE Alters Gene Expression Profiles in Intestinal Epithelial Cells, Distinct from Linoleic Acid

In a cross-study comparison using Caco-2 intestinal epithelial cells, 13-HPODE (100 µM) induced 3094 differentially expressed genes (DEGs) after 24 hours, compared to 2862 DEGs induced by its parent fatty acid, linoleic acid (LA). Notably, 13-HPODE uniquely enhanced pathways for steroid hormone biosynthesis, PPAR signaling, and bile secretion, effects not observed with LA, which instead promoted a broader range of metabolic and detoxification pathways [1].

Gene expression Lipid metabolism Nutrigenomics

13-HPODE and 15-HPETE Are ~100-Fold More Potent Than H₂O₂ in Generating Biologically Active Oxidized Phospholipids

In a class-level inference study, 13(S)-HPODE and 15(S)-HPETE were found to be approximately two orders of magnitude (100-fold) more potent than hydrogen peroxide (H₂O₂) in causing the nonenzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) to form biologically active oxidized phospholipids (m/z 594, 610, and 828). This establishes these lipid hydroperoxides as primary drivers of phospholipid oxidation in pathophysiological settings [1].

Lipid oxidation Phospholipid biochemistry Cardiovascular disease

Recommended Research and Industrial Applications for 13-HpODE Based on Evidence-Based Differentiation


Modeling Oxidative Stress and NAD(P)H Oxidase Activation in Vascular Smooth Muscle Cells

Researchers investigating the role of lipid peroxidation in atherosclerosis or vascular dysfunction should utilize 13-HpODE (10-30 µM) as a specific activator of NAD(P)H oxidase and inducer of superoxide production in smooth muscle cells. This application is supported by direct evidence showing that 13-HODE, its reduced counterpart, is inactive in this pathway, ensuring that only 13-HpODE will recapitulate the oxidant-mediated cytotoxicity relevant to plaque destabilization [1].

Inducing Endothelial Barrier Dysfunction and Apoptosis in Vascular Permeability Studies

For studies focused on vascular permeability, endothelial barrier integrity, or inflammation-associated apoptosis (e.g., in mastitis or sepsis models), 13-HpODE is the requisite compound. Its unique ability to disrupt endothelial barriers and induce apoptosis, which is not shared by 13-HODE, makes it an essential tool for probing oxidant-dependent vascular injury mechanisms [2].

Investigating Differential Gene Regulation of Lipid Metabolism Pathways in Intestinal Cells

Nutritional biochemists and pharmacologists studying the effects of dietary lipid peroxides on intestinal gene expression should select 13-HpODE over linoleic acid. RNA-seq analysis confirms that 13-HpODE specifically enhances PPAR signaling and steroid hormone biosynthesis pathways in Caco-2 cells, providing a focused molecular signature for oxidized lipid sensing that is not induced by the parent fatty acid [3].

Comparative Studies on the Potency of Lipid Hydroperoxides in Oxidizing Phospholipids

In biochemical studies aimed at understanding the propagation of lipid oxidation and the generation of bioactive oxidized phospholipids (e.g., in LDL oxidation), 13-HpODE serves as a primary reference standard. Its ~100-fold greater potency relative to H₂O₂ in oxidizing PAPC to pro-inflammatory phospholipid species establishes it as a highly relevant and physiologically meaningful oxidant for in vitro modeling of cardiovascular disease processes [4].

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